

Application Notes and Protocols for the Synthesis of Tricyclamol Chloride

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Introduction

Tricyclamol chloride is a quaternary ammonium compound that acts as a non-selective muscarinic acetylcholine receptor antagonist.[1][2][3] Its anticholinergic properties make it a valuable tool in pharmacological research, particularly in studies related to the parasympathetic nervous system and conditions involving smooth muscle spasms, and gastric hyperacidity.[1][4] This document provides detailed protocols for the chemical synthesis of Tricyclamol chloride for research purposes, including reaction procedures, purification methods, and analytical characterization.

Chemical Information

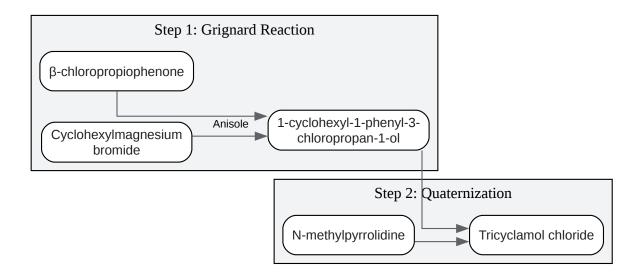


Property	Value
IUPAC Name	1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1- phenylpropan-1-ol chloride
Synonyms	N-(3-cyclohexyl-3-phenyl-3-hydroxypropyl)-N-methylpyrrolidinium chloride, Elorine chloride
CAS Number	3818-88-0[5]
Molecular Formula	C20H32CINO[4]
Molecular Weight	337.93 g/mol [5]
Appearance	White crystalline solid
Solubility	Soluble in water

Synthesis Overview

The synthesis of Tricyclamol chloride is a two-step process. The first step involves a Grignard reaction to create the carbon skeleton, followed by a quaternization reaction to introduce the quaternary ammonium group.

Synthesis Workflow





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A high-level overview of the two-step synthesis of Tricyclamol chloride.

Experimental Protocols Step 1: Synthesis of 1-cyclohexyl-1-phenyl-3chloropropan-1-ol

This step involves the Grignard reaction between cyclohexylmagnesium bromide and β -chloropropiophenone.

Materials:

- Magnesium turnings
- · Cyclohexyl bromide
- Anisole (anhydrous)
- β-chloropropiophenone
- Thiophene-free benzene (anhydrous)
- Concentrated Hydrochloric Acid
- Water
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube
- · Heating mantle
- Ice bath



Separatory funnel

Procedure:

- Grignard Reagent Preparation: In a dried three-necked flask, place magnesium turnings (24 g). Add a solution of cyclohexyl bromide (163 g) in 300 mL of anhydrous anisole dropwise through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with β-chloropropiophenone: Cool the Grignard reagent solution to 0°C using an ice bath. Separately, dissolve β-chloropropiophenone (84 g) in 300 mL of anhydrous thiophene-free benzene. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, continue stirring for an additional two hours at a temperature below 10°C.
- Work-up: To the reaction mixture, slowly add a mixture of 150 mL of concentrated hydrochloric acid and 150 mL of water to decompose the Grignard complexes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate. The resulting solution containing 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol can be used directly in the next step without further purification.

Step 2: Synthesis of Tricyclamol chloride

This step involves the quaternization of N-methylpyrrolidine with the intermediate from Step 1.

Materials:

- Solution of 1-cyclohexyl-1-phenyl-3-chloropropan-1-ol in benzene/anisole from Step 1
- N-methylpyrrolidine

Equipment:



- Reaction vessel that can be sealed (e.g., a pressure vessel or a sealed thick-walled glass tube)
- Heating source (e.g., oil bath)
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Quaternization Reaction: To the dried organic solution from Step 1, add an excess of N-methylpyrrolidine. Seal the reaction vessel and heat the mixture. The product, Tricyclamol chloride, will begin to form and may separate as an oil.
- Isolation and Purification: After the reaction is complete, cool the mixture. The oily product should crystallize upon cooling. Isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Data Presentation

Note: Specific quantitative data such as reaction yields and purity for the synthesis of Tricyclamol chloride are not readily available in the public domain. The following tables are templates for the data that should be collected and recorded during the synthesis.

Table 1: Reaction Parameters and Yield



Step	Reactant 1 (mass)	Reactant 2 (mass)	Solvent (volume)	Reaction Time (h)	Reaction Temp. (°C)	Product Yield (g)	Product Yield (%)
1	Cyclohex yl bromide (163 g)	β- chloropro piopheno ne (84 g)	Anisole/B enzene (600 mL)	3	< 10	Empirical ly Determin ed	Empirical ly Determin ed
2	1- cyclohex yl-1- phenyl-3- chloropro pan-1-ol	N- methylpy rrolidine	Benzene/ Anisole	Empirical ly Determin ed	Empirical ly Determin ed	Empirical ly Determin ed	Empirical ly Determin ed

Table 2: Characterization Data

Analysis	Expected Result	Observed Result	
Melting Point (°C)	~226-227 (decomposition)[6]	Empirically Determined	
¹H NMR (CDCl₃, ppm)	Peaks corresponding to aromatic, cyclohexyl, propyl, and pyrrolidinium protons.	Empirically Determined	
¹³ C NMR (CDCl₃, ppm)	Peaks corresponding to aromatic, cyclohexyl, propyl, and pyrrolidinium carbons.	Empirically Determined	
IR (KBr, cm ⁻¹)	Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic, ~3100-2850), C=C stretch (aromatic, ~1600), C-N stretch (~1200), C-O stretch (~1100).	Empirically Determined	
Mass Spec. (m/z)	[M-Cl]+ at ~302.25	Empirically Determined	
Purity (e.g., by titration)	>98%	Empirically Determined	

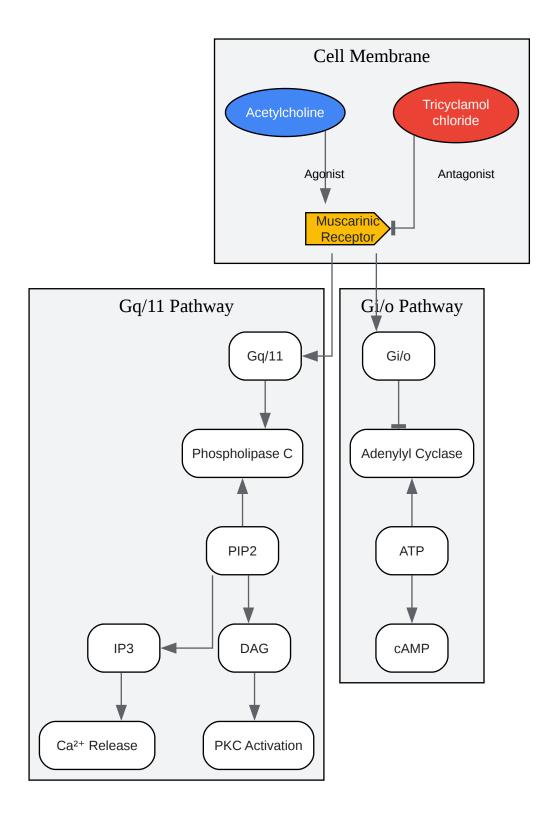


Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Tricyclamol chloride is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] These are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[7] There are five subtypes of mAChRs (M1-M5) which couple to different G-proteins and initiate various downstream signaling cascades.[8] For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] By blocking the binding of ACh to these receptors, Tricyclamol chloride inhibits these signaling pathways, leading to its anticholinergic effects.[2]

Muscarinic Acetylcholine Receptor Signaling Pathway





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Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of Tricyclamol chloride.



Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried before use.
- The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for informational purposes for research use only. The procedures should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of the chemicals and equipment involved.

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